molecular formula C17H16N4O2 B6116912 6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE

6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE

Cat. No.: B6116912
M. Wt: 308.33 g/mol
InChI Key: QBKOEQKMSLZVSH-UHFFFAOYSA-N
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Description

6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a diphenylamino group and an ethoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE typically involves the reaction of diphenylamine with ethyl chloroformate in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like diazabicyclo[2.2.2]octane (DABCO). The reaction mixture is usually heated to around 50°C and allowed to stand overnight to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The diphenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Diphenylamine: Shares the diphenylamino group but lacks the triazine ring.

    Benzothiadiazole: Contains a similar heterocyclic structure but with sulfur and nitrogen atoms.

    Carbazole: Another nitrogen-containing heterocycle with different electronic properties.

Uniqueness

6-(DIPHENYLAMINO)-4-ETHOXY-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE is unique due to its combination of the diphenylamino and ethoxy groups attached to the triazine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-ethoxy-6-(N-phenylanilino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-23-17-19-15(18-16(22)20-17)21(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKOEQKMSLZVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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